Cas no 938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester)

4-tert-Butoxyphenylboronic Acid Pinacol Ester structure
938063-51-5 structure
Nome del prodotto:4-tert-Butoxyphenylboronic Acid Pinacol Ester
Numero CAS:938063-51-5
MF:C16H25BO3
MW:276.178905248642
MDL:MFCD08741438
CID:839812
PubChem ID:17750523

4-tert-Butoxyphenylboronic Acid Pinacol Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-TERT-BUTOXYPHENYLBORONIC ACID PINACOL ESTER
    • 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(tert-Butoxy)phenylboronic Acid Pinacol Ester
    • 4-TERT-BUTOXYBENZENEBORONIC ACID, PINACOL ESTER
    • 4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
    • 2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • OR3161
    • 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • FCH2821181
    • 4,4,5,5-tetrameth
    • 2-[4-(1,1-Dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 938063-51-5
    • CS-0089490
    • H10630
    • AKOS005254985
    • 4-TERT-BUTOXYBENZENEBORONIC ACID PINACOLESTER
    • 4-tert-Butoxybenzeneboronic acid pinacol ester
    • DA-22115
    • SY033686
    • Z2044787321
    • MFCD08741438
    • DTXSID90590561
    • EN300-317185
    • 4-(tert-Butoxy)phenylboronicAcidPinacolEster
    • GS-6189
    • 4-tert-Butoxyphenylboronic Acid Pinacol Ester
    • MDL: MFCD08741438
    • Inchi: 1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
    • Chiave InChI: MJXCVJJOCYCOQE-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=CC(OC(C)(C)C)=CC=1

Proprietà calcolate

  • Massa esatta: 276.19000
  • Massa monoisotopica: 276.1896748g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 27.7

Proprietà sperimentali

  • Punto di ebollizione: 357.6±25.0°C at 760 mmHg
  • PSA: 27.69000
  • LogP: 3.16310

4-tert-Butoxyphenylboronic Acid Pinacol Ester Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,2-8°C

4-tert-Butoxyphenylboronic Acid Pinacol Ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-tert-Butoxyphenylboronic Acid Pinacol Ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-317185-5.0g
2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
938063-51-5 95.0%
5.0g
$92.0 2025-03-19
abcr
AB245486-5 g
4-tert-Butoxybenzeneboronic acid, pinacol ester; .
938063-51-5
5g
€399.00 2023-04-27
TRC
B809353-50mg
4-tert-Butoxyphenylboronic Acid Pinacol Ester
938063-51-5
50mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
Y1052989-1g
4-tert-Butoxyphenylboronic acid pinacol ester
938063-51-5 97%
1g
$350 2024-06-05
Apollo Scientific
OR3161-500mg
4-(tert-Butoxy)benzeneboronic acid, pinacol ester
938063-51-5
500mg
£52.00 2023-04-17
Apollo Scientific
OR3161-250mg
4-(tert-Butoxy)benzeneboronic acid, pinacol ester
938063-51-5
250mg
£11.00 2024-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T39370-5g
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
938063-51-5 97%
5g
¥654.0 2023-09-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD240100-250mg
4-(tert-Butoxy)phenylboronic Acid Pinacol Ester
938063-51-5 97%
250mg
¥56.0 2024-04-17
eNovation Chemicals LLC
Y1052989-5g
4-tert-Butoxyphenylboronic acid pinacol ester
938063-51-5 97%
5g
$860 2024-06-05
eNovation Chemicals LLC
D251058-0.25g
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
938063-51-5 97%
0.25g
$200 2023-09-02

4-tert-Butoxyphenylboronic Acid Pinacol Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 h, rt → 80 °C
Riferimento
Correlating molecular structure to field-effect mobility: the investigation of side-chain functionality in phenylene-thiophene oligomers
Locklin, Jason; Sung, Andrew; Bao, Zhenan, Polymer Preprints (American Chemical Society, 2007, 48(2), 69-70

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 h, rt → 80 °C
Riferimento
Correlating Molecular Structure to Field-Effect Mobility: The Investigation of Side-Chain Functionality in Phenylene-Thiophene Oligomers and Their Application in Field Effect Transistors
Sung, Andrew; Ling, Mang Mang; Tang, Ming Lee; Bao, Zhenan; Locklin, Jason, Chemistry of Materials, 2007, 19(9), 2342-2351

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Zinc triflate Solvents: Toluene ;  12 h, 40 °C
Riferimento
Zn- and Cu-Catalyzed Coupling of Tertiary Alkyl Bromides and Oxalates to Forge Challenging C-O, C-S, and C-N Bonds
Gong, Yuxin ; Zhu, Zhaodong ; Qian, Qun ; Tong, Weiqi ; Gong, Hegui, Organic Letters, 2021, 23(3), 1005-1010

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, compd. with … Solvents: Fluorobenzene ;  15 min, 20 °C; 24 h, 20 °C
Riferimento
A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols
Fandrick, Keith R.; Patel, Nitinchandra D. ; Radomkit, Suttipol ; Chatterjee, Arindom; Braith, Stefan; et al, Journal of Organic Chemistry, 2021, 86(6), 4877-4882

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,3-Dioxane ;  4 h, 90 °C
Riferimento
Polymerizable compounds having high- and low-reactivity groups, polymerizable compositions containing them, liquid crystal composites and optically anisotropic materials comprising them, liquid crystal displays using them, and their use
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium fluoride ,  Trimethyl(2,2,2-trifluoroethoxy)silane Catalysts: Dichlorobis(trimethylphosphine)nickel Solvents: Tetrahydrofuran ;  12 h, 100 °C
Riferimento
Preparation of phenylboronic acid cyclic esters
, Japan, , ,

4-tert-Butoxyphenylboronic Acid Pinacol Ester Raw materials

4-tert-Butoxyphenylboronic Acid Pinacol Ester Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938063-51-5)4-tert-Butoxyphenylboronic Acid Pinacol Ester
A859631
Purezza:99%
Quantità:25g
Prezzo ($):444.0